1-(2-Aminoethyl)naphthalen-2-OL
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Overview
Description
1-(2-Aminoethyl)naphthalen-2-OL is an organic compound with a molecular formula of C12H13NO It is a derivative of naphthalene, featuring an aminoethyl group attached to the second carbon of the naphthalene ring and a hydroxyl group on the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)naphthalen-2-OL can be synthesized through a multi-step process involving the reaction of naphthalen-2-ol with ethylenediamine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of formaldehyde to form the corresponding Mannich base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
1-(2-Aminoethyl)naphthalen-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)naphthalen-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Naphthalen-2-ol: Lacks the aminoethyl group, resulting in different chemical properties and reactivity.
Naphthalene-2,7-diol: Contains an additional hydroxyl group, leading to different hydrogen bonding and reactivity patterns.
Uniqueness: 1-(2-Aminoethyl)naphthalen-2-OL is unique due to the presence of both an aminoethyl and a hydroxyl group on the naphthalene ring. This combination of functional groups provides it with distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6,14H,7-8,13H2 |
InChI Key |
ZOFDUYKQFBSXSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCN)O |
Origin of Product |
United States |
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